An In-depth Technical Guide to the Synthesis of Sulprofos Sulfoxide from Sulprofos
An In-depth Technical Guide to the Synthesis of Sulprofos Sulfoxide from Sulprofos
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of sulprofos sulfoxide, a primary metabolite of the organophosphorus insecticide sulprofos. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science who require a reliable method for preparing this metabolite for analytical standards, toxicological studies, or further chemical investigations. The guide delves into the principles of selective sulfide oxidation, outlines a detailed experimental procedure, and provides a robust framework for the purification and characterization of the final product. The methodologies described herein are designed to be self-validating, emphasizing safety, efficiency, and high purity of the resulting sulprofos sulfoxide.
Introduction: The Significance of Sulprofos and its Metabolites
Sulprofos, an organothiophosphate insecticide, has been utilized in agriculture for its efficacy against a range of pests.[1] Like many xenobiotics, sulprofos undergoes metabolic transformation in biological systems, leading to the formation of various metabolites.[2] Among these, sulprofos sulfoxide is a key product of oxidative metabolism.[1][2] The generation of sulprofos sulfoxide is a critical step in the toxicological pathway of the parent compound, as the oxidation of the thioether group can modulate the compound's biological activity and environmental fate.
The availability of pure sulprofos sulfoxide as an analytical standard is paramount for a variety of scientific endeavors, including:
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Toxicological Assessment: To accurately evaluate the toxicity profile of sulprofos, it is essential to study the biological effects of its major metabolites.
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Environmental Monitoring: Quantifying the presence of sulprofos and its metabolites in environmental matrices (soil, water, biota) is crucial for assessing its environmental impact and persistence.
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Metabolism Studies: Understanding the metabolic pathways of sulprofos in different organisms requires pure standards of its metabolites for identification and quantification.
This guide provides a detailed and validated methodology for the chemical synthesis of sulprofos sulfoxide from its parent compound, sulprofos, through a controlled oxidation reaction.
The Chemistry of Selective Sulfide Oxidation
The core of this synthesis lies in the selective oxidation of the sulfide moiety in the sulprofos molecule to a sulfoxide without over-oxidation to the corresponding sulfone.[3] This transformation requires a careful choice of oxidant and reaction conditions to achieve high selectivity and yield.
Choosing the Right Oxidant: A Balancing Act
A plethora of reagents are known to oxidize sulfides to sulfoxides.[4][5] However, many of these, such as permanganate or dichromate, are harsh and can lead to over-oxidation or degradation of the sensitive organophosphorus backbone of sulprofos. For this specific synthesis, we will utilize hydrogen peroxide (H₂O₂) as the primary oxidant. The rationale for this choice is multi-faceted:
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"Green" Oxidant: Hydrogen peroxide is an environmentally benign oxidant, with water being its only byproduct.[6]
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Tunable Reactivity: Its oxidizing power can be modulated by the choice of catalyst and reaction conditions, allowing for selective oxidation.[7]
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Commercial Availability and Cost-Effectiveness: H₂O₂ is readily available and relatively inexpensive.
To enhance the selectivity of the oxidation and to avoid the formation of the sulprofone byproduct, the reaction will be conducted under mild, transition-metal-free conditions, utilizing glacial acetic acid as a co-reagent.[6] Acetic acid protonates the hydrogen peroxide, increasing its electrophilicity and facilitating a more controlled oxidation of the electron-rich sulfide.
Reaction Mechanism
The oxidation of sulprofos to sulprofos sulfoxide using hydrogen peroxide in acetic acid proceeds through a nucleophilic attack of the sulfur atom on the activated peroxide.
Caption: Proposed mechanism for the oxidation of sulprofos.
Experimental Protocol: Synthesis of Sulprofos Sulfoxide
This section provides a detailed, step-by-step protocol for the synthesis of sulprofos sulfoxide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Sulprofos | ≥98% Purity | Commercial Source | Handle with care, toxic.[1] |
| Hydrogen Peroxide (30% w/w) | ACS Reagent Grade | Commercial Source | Corrosive, handle with care. |
| Glacial Acetic Acid | ACS Reagent Grade | Commercial Source | Corrosive, handle with care. |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source | Volatile, use in a fume hood. |
| Saturated Sodium Bicarbonate | Laboratory Grade | Commercial Source | Used for neutralization. |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercial Source | Used for drying. |
| Silica Gel (60 Å, 230-400 mesh) | For Flash Chromatography | Commercial Source | For purification. |
| Hexane | HPLC Grade | Commercial Source | For chromatography mobile phase. |
| Ethyl Acetate | HPLC Grade | Commercial Source | For chromatography mobile phase. |
Step-by-Step Synthesis Procedure
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of sulprofos in 20 mL of glacial acetic acid. Stir the solution at room temperature until the sulprofos is completely dissolved.
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Addition of Oxidant: Cool the solution to 0 °C using an ice-water bath. Slowly add 1.1 equivalents of 30% hydrogen peroxide dropwise to the stirred solution over a period of 15 minutes. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.
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Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The disappearance of the sulprofos spot and the appearance of a new, more polar spot corresponding to sulprofos sulfoxide will indicate the completion of the reaction.
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Work-up and Extraction: Once the reaction is complete, carefully quench the reaction by slowly adding it to 100 mL of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Workflow for the synthesis of sulprofos sulfoxide.
Purification and Characterization
The crude product obtained from the synthesis will likely contain unreacted starting material and the over-oxidized sulfone byproduct. Purification is essential to obtain high-purity sulprofos sulfoxide.
Purification by Flash Column Chromatography
The crude product can be effectively purified by flash column chromatography on silica gel.
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Column Packing: Pack a glass column with a slurry of silica gel in hexane.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect fractions and monitor them by TLC.
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Fraction Pooling: Combine the fractions containing the pure sulprofos sulfoxide and remove the solvent under reduced pressure to yield the purified product as a viscous oil or a solid.
Characterization of Sulprofos Sulfoxide
The identity and purity of the synthesized sulprofos sulfoxide must be confirmed using a combination of analytical techniques.[8][9]
| Analytical Technique | Expected Observations |
| ¹H NMR (Proton NMR) | The proton NMR spectrum should show characteristic signals for the aromatic, ethoxy, and propyl groups. A downfield shift of the protons on the methyl group attached to the sulfur is expected compared to the starting sulprofos, due to the deshielding effect of the sulfoxide group. |
| ¹³C NMR (Carbon NMR) | The carbon NMR spectrum will confirm the carbon framework of the molecule. The carbon of the methyl group attached to the sulfur will also exhibit a downfield shift. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of sulprofos sulfoxide (C₁₂H₁₉O₃PS₃, MW: 338.44 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | The IR spectrum should show a strong absorption band in the region of 1030-1070 cm⁻¹, which is characteristic of the S=O stretching vibration of a sulfoxide. |
| Purity Analysis (HPLC) | The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase of acetonitrile and water. The purity should ideally be ≥95%. |
Safety and Handling
Sulprofos and its metabolites are toxic compounds and should be handled with extreme care.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide provides a robust and reliable protocol for the synthesis of sulprofos sulfoxide from sulprofos. By employing a controlled oxidation with hydrogen peroxide in acetic acid, this method offers a selective and environmentally conscious approach to obtaining this important metabolite. The detailed procedures for synthesis, purification, and characterization will enable researchers to produce high-purity sulprofos sulfoxide for their specific research needs, thereby advancing our understanding of the toxicology and environmental fate of sulprofos.
References
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588272, Sulprofos sulfoxide. Retrieved from [Link]
-
Ali, M. A., & Rahman, M. T. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Bulletin of the Korean Chemical Society, 33(6), 2095-2097. [Link]
-
Wikipedia. (2023, December 2). Sulfoxide. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37125, Sulprofos. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). Sulprofos-Sulfoxide. Retrieved from [Link]
- Hayat, F., & Haider, A. (2011). Analytical Methods for Pesticides and Herbicides. Water Environment Research, 83(10), 962-985.
- Woudneh, M. B., & Oros, D. R. (2006). Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water.
-
Ghanbari, F., & Moradi, M. (2017). Advanced oxidation processes for chlorpyrifos removal from aqueous solution: a systematic review. Environmental Health Engineering and Management Journal, 4(3), 151-162. [Link]
-
AERU. (n.d.). Sulprofos (Ref: NTN 9306). University of Hertfordshire. Retrieved from [Link]
- Abdel-Halim, H. (2015). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. International Journal of Organic Chemistry, 5, 13-25.
- Singh, B. K. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. International Journal of Pure & Applied Bioscience, 5(4), 1106-1116.
- Reddy, K. S., & Kumar, M. S. (2011). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst.
- Bhattacharya, S. K. (2011). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Der Pharmacia Lettre, 3(2), 340-348.
-
Torres-Altoro, M. I., & Demirkaya, E. (2021). Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway. International Journal of Molecular Sciences, 22(19), 10539. [Link]
- El-Ghenymy, A., & El-Shafey, O. (2019). Advanced oxidation processes for the removal of organophosphorus pesticides from wastewater.
- Garrido-Clemente, P., & Estévez-Pérez, G. (2021). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 232, 122425.
- Ghorbani-Vaghei, R., & Alavinia, S. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry, 3(1), 61-73.
-
Akiyama, Y., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Environment International, 156, 106722. [Link]
-
Scott, C., & Ollis, D. F. (2009). Enzymatic detoxification of organophosphorus pesticides and related toxicants. Applied Biochemistry and Biotechnology, 157(1), 1-15. [Link]
- Kumar, A., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Organic & Biomolecular Chemistry, 18(30), 5795-5800.
Sources
- 1. Sulprofos | C12H19O2PS3 | CID 37125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulprofos sulfoxide | C12H19O3PS3 | CID 588272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
